molecular formula C9H13Cl2N B6186821 3-chloro-5-(propan-2-yl)aniline hydrochloride CAS No. 2639408-58-3

3-chloro-5-(propan-2-yl)aniline hydrochloride

Cat. No.: B6186821
CAS No.: 2639408-58-3
M. Wt: 206.1
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-5-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C9H12ClN·HCl. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and an isopropyl group at the 5-position. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(propan-2-yl)aniline hydrochloride typically involves the chlorination of 5-(propan-2-yl)aniline. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the 3-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The final product is typically purified through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(propan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives .

Scientific Research Applications

3-chloro-5-(propan-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-5-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5-(propan-2-yl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

CAS No.

2639408-58-3

Molecular Formula

C9H13Cl2N

Molecular Weight

206.1

Purity

95

Origin of Product

United States

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